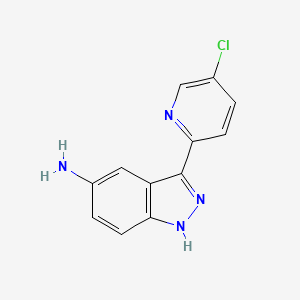

3-(5-chloropyridin-2-yl)-1H-indazol-5-amine

Description

3-(5-Chloropyridin-2-yl)-1H-indazol-5-amine is a heterocyclic compound featuring an indazole core substituted at the 3-position with a 5-chloropyridin-2-yl group and at the 5-position with an amine moiety. This structure places it within a broader class of indazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, particularly as kinase inhibitors and anticancer agents .

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For instance, describes a method where 5-aminoindazole reacts with 2,4-dichloropyrimidine derivatives under reflux with triethylamine in ethanol, yielding N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine analogs . Similarly, Suzuki-Miyaura cross-coupling (as in ) can introduce pyridinyl or other aryl groups to the indazole scaffold .

Properties

CAS No. |

1356088-00-0 |

|---|---|

Molecular Formula |

C12H9ClN4 |

Molecular Weight |

244.68 g/mol |

IUPAC Name |

3-(5-chloropyridin-2-yl)-1H-indazol-5-amine |

InChI |

InChI=1S/C12H9ClN4/c13-7-1-3-11(15-6-7)12-9-5-8(14)2-4-10(9)16-17-12/h1-6H,14H2,(H,16,17) |

InChI Key |

AGEISFWYNNTQRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)C3=NC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloropyridin-2-yl)-1H-indazol-5-amine typically involves the formation of the indazole ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloropyridine with hydrazine derivatives can lead to the formation of the indazole ring, which is then further functionalized to introduce the 5-chloropyridin-2-yl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(5-chloropyridin-2-yl)-1H-indazol-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Table 1: Comparison of Similar Indazole Derivatives

| Compound Name | Key Features |

|---|---|

| 3-(5-fluoropyridin-2-yl)-1H-indazol-5-amine | Contains fluorine instead of chlorine; different reactivity profile. |

| 3-(5-bromopyridin-2-yl)-1H-indazol-5-amine | Bromine substitution leads to varied biological activities. |

| 3-(5-methylpyridin-2-yl)-1H-indazol-5-amine | Methyl group affects lipophilicity and metabolic stability. |

Biological Activities

Research indicates that indazole derivatives, including 3-(5-chloropyridin-2-yl)-1H-indazol-5-amine, exhibit a range of biological activities:

Anticancer Activity

Studies have demonstrated that this compound may possess anticancer properties. For instance, similar indazole derivatives have shown promising results as inhibitors against various cancer types, including leukemia and solid tumors. The compound's ability to interact with specific enzymes or receptors involved in cancer proliferation is currently under investigation through molecular docking studies .

Antimicrobial Properties

Preliminary evaluations suggest that 3-(5-chloropyridin-2-yl)-1H-indazol-5-amine may also exhibit antimicrobial activity. Indazole derivatives have been explored for their potential as new antimicrobial agents against pathogens like Candida albicans and Escherichia coli. The structure's specific features may enhance binding affinity to microbial targets, leading to improved efficacy .

Kynurenine 3-Monooxygenase Inhibition

The compound has been investigated as a potential inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme implicated in various diseases, including neurodegenerative disorders. Inhibitors targeting KMO have shown promise in preclinical studies for their ability to modulate metabolic pathways associated with inflammation and neuroprotection .

Therapeutic Applications

Given its diverse biological activities, 3-(5-chloropyridin-2-yl)-1H-indazol-5-amine holds potential for therapeutic applications:

Pharmaceutical Development

The compound's unique chemical structure makes it a valuable lead in drug discovery programs aimed at developing novel therapeutics for cancer and infectious diseases. Its interactions with specific biological targets can be further explored to optimize efficacy and reduce side effects.

Molecular Docking Studies

Molecular docking studies are crucial for understanding how 3-(5-chloropyridin-2-yl)-1H-indazol-5-amine interacts with various biological targets at the molecular level. These studies can provide insights into binding affinities and mechanisms of action, guiding future research directions .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Treatment : A study evaluated a series of indazole derivatives for their inhibitory effects on Bcr-Abl kinase, revealing that certain compounds exhibited comparable potency to established treatments like Imatinib .

- Antimicrobial Evaluation : Research on indazole derivatives demonstrated significant activity against resistant strains of Candida, suggesting that modifications to the indazole scaffold could lead to effective new treatments for fungal infections .

Mechanism of Action

The mechanism of action of 3-(5-chloropyridin-2-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indazole Derivatives

Key Observations:

- Electron-Withdrawing Groups : The 5-chloropyridin-2-yl group in the parent compound improves binding to kinase ATP pockets via halogen bonding, a feature shared with fluorinated analogs (e.g., : 3-(5-Fluoropyridin-3-yl)-N,1-dimethyl-1H-pyrazol-5-amine) .

- Heterocyclic Replacements : Replacing pyridinyl with thiophen-2-yl () reduces electronegativity but may improve solubility due to sulfur’s polarizability .

- Lipophilicity vs.

Pharmacokinetic Considerations

- Chlorine vs. Fluorine : Chlorine’s larger atomic radius may enhance hydrophobic interactions but increase molecular weight compared to fluorine .

Biological Activity

3-(5-chloropyridin-2-yl)-1H-indazol-5-amine is a compound belonging to the indazole derivatives class, which has garnered attention for its potential biological activities. The compound features a chlorinated pyridine ring linked to an indazole moiety, suggesting a promising profile for interaction with various biological targets. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.

Structural Characteristics

The unique structure of 3-(5-chloropyridin-2-yl)-1H-indazol-5-amine contributes to its biological activity. The chlorine atom at the 5-position of the pyridine ring modifies its electronic properties, potentially enhancing reactivity and interaction with biological systems.

Biological Activities

Research indicates that indazole derivatives, including 3-(5-chloropyridin-2-yl)-1H-indazol-5-amine, exhibit a variety of biological activities:

- Anticancer Activity : Indazole derivatives have been explored for their anticancer properties. For example, compounds structurally similar to 3-(5-chloropyridin-2-yl)-1H-indazol-5-amine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Enzyme Inhibition : The compound may interact with specific enzymes involved in disease processes. Preliminary studies suggest potential binding to proteins or enzymes associated with cellular signaling pathways, which could be pivotal in the development of therapeutic agents.

- Kynurenine Pathway Modulation : Some studies have indicated that related compounds can inhibit kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases and cancer. The structural modifications at the pyridine position have shown to enhance potency in KMO inhibition assays .

Table 1: Structure-Activity Relationship (SAR) Insights

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(5-fluoropyridin-2-yl)-1H-indazol-5-amine | Fluorine instead of chlorine | Different reactivity profile; potential anticancer activity |

| 3-(5-bromopyridin-2-yl)-1H-indazol-5-amine | Bromine substitution | Varied biological activities; potential enzyme inhibition |

| 3-(5-methylpyridin-2-yl)-1H-indazol-5-amine | Methyl group | Affects lipophilicity and metabolic stability; shows promise in drug development |

The distinct chlorine substitution in 3-(5-chloropyridin-2-yl)-1H-indazol-5-amines may enhance specific biological interactions compared to its fluorinated or brominated counterparts, making it particularly valuable in drug design.

Pharmacokinetic Profile

A pharmacokinetic study on similar indazole compounds revealed important data regarding their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, compounds demonstrated varying clearance rates and half-lives across different species, highlighting the importance of structural modifications on pharmacokinetics .

Q & A

Q. What mechanistic insights explain the stability of intermediates during synthesis?

- Methodology :

- Intermediate Trapping : Use low-temperature NMR to isolate and characterize reactive species .

- Kinetic Studies : Monitor reaction rates under varying conditions to identify rate-limiting steps .

- Structural Analogues : Compare stability of intermediates with/without pyridinyl coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.